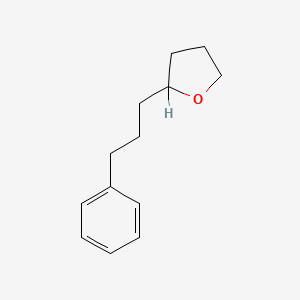

2-(3-Phenylpropyl)tetrahydrofuran

Descripción

Contextualization within the Tetrahydrofuran (B95107) Class of Heterocycles

2-(3-Phenylpropyl)tetrahydrofuran is a derivative of tetrahydrofuran (THF), a fundamental heterocyclic compound. Heterocyclic compounds are cyclic structures containing at least two different elements in the ring. ijrst.com In the case of tetrahydrofuran, the ring consists of four carbon atoms and one oxygen atom, classifying it as a cyclic ether. wikipedia.orgchinafuran.com The systematic IUPAC name for tetrahydrofuran is oxolane. wikipedia.org

The tetrahydrofuran ring is a prevalent structural motif found in a wide array of naturally occurring products, particularly in marine-derived lipids and terpenes, and other biologically significant molecules. mdpi.comresearchgate.net Saturated heterocycles like tetrahydrofuran generally exhibit chemical behaviors similar to their acyclic counterparts; thus, tetrahydrofuran acts as a conventional ether, albeit with modified steric properties due to its cyclic nature. ijrst.com The versatility of the THF core allows for various substitutions, leading to a diverse family of compounds with distinct properties. This compound, with its specific substitution at the second position, is a member of this extensive class and is also categorized under benzene (B151609) and substituted derivatives due to its phenyl group. hmdb.ca

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O nih.govchemicalbook.com |

| Molecular Weight | 190.28 g/mol chemicalbook.com |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 106–107°C at 133 Pa |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils chemicalbook.com |

| Refractive Index | n²⁰D = 1.5142 |

Academic Significance and Research Focus Areas

The primary academic significance of this compound lies in its role as a synthetic intermediate in organic synthesis. Researchers utilize this compound to construct more complex molecular architectures through various chemical transformations.

Key research focus areas involving this compound include:

Synthesis: One documented method for its preparation involves the catalytic hydrogenation of β-[2-(5-phenyl furyl)]-propionic acid butyl ester. This process is followed by a ring closure reaction of the resulting intermediate, 7-phenylheptan-1,4-diol, to form the final tetrahydrofuran structure. chemicalbook.com

Chemical Reactivity: As a substituted tetrahydrofuran, the compound is subject to a range of reactions. Research interest lies in exploring its oxidation to form ketones or carboxylic acids, reduction to yield alcohol derivatives, and substitution reactions, particularly at the carbon atoms adjacent to the ring's oxygen atom.

Biological Activity Studies: Preliminary research has suggested that this compound may possess biological activities that merit deeper investigation. Studies have explored its interactions with various biomolecules. For instance, some computational studies have indicated a moderate binding affinity for the antidiabetic target 1b2y and potential antiviral activity against certain SARS-CoV-2 proteins, although these findings are still under investigation.

| Area of Research | Specific Focus |

|---|---|

| Organic Synthesis | Intermediate for creating more complex molecules via cyclization and functionalization. |

| Reaction Chemistry | Study of oxidation, reduction, and substitution reactions. |

| Medicinal Chemistry | Investigation of potential biological activities and interactions with biomolecules. |

| Flavor & Fragrance Industry | Utilized for its sweet, fruity aroma and honey-like taste profile. chemicalbook.comthegoodscentscompany.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-phenylpropyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXKRPSGIACPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052004 | |

| Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale straw-yellow liquid; Sweet, fruity aroma | |

| Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1429/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 to 107.00 °C. @ 1.00 mm Hg | |

| Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1429/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.983 | |

| Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1429/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3208-40-0 | |

| Record name | Tetrahydro-2-(3-phenylpropyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3208-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, tetrahydro-2-(3-phenylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-phenylpropyl)tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-PHENYLPROPYL)TETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZH8E0RJQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(3-Phenylpropyl)tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Mechanistic Transformations of 2 3 Phenylpropyl Tetrahydrofuran

Oxidative Transformations of the Tetrahydrofuran (B95107) Moiety

The tetrahydrofuran ring is susceptible to oxidation, particularly at the α-carbon positions adjacent to the ether oxygen. This reactivity is a key feature of THF and its derivatives. magtech.com.cnresearchgate.net The oxidation of the THF moiety in 2-(3-phenylpropyl)tetrahydrofuran can lead to the formation of various products, with the primary product often being the corresponding lactone.

The selective oxidation of the C–H bond α to the oxygen atom of the ether is a common transformation. researchgate.net For instance, the oxidation of THF itself can yield γ-butyrolactone. researchgate.netrsc.orgrsc.org This process can be catalyzed by a variety of reagents and systems, including transition metal complexes under aerobic conditions, as well as with oxidizing agents like hydrogen peroxide and bromates. magtech.com.cnresearchgate.netrsc.org

In the context of this compound, oxidative transformation of the THF ring would be expected to yield the corresponding γ-lactone, 5-(3-phenylpropyl)dihydrofuran-2(3H)-one. The reaction proceeds through the initial formation of a hemiacetal, 2-hydroxy-5-(3-phenylpropyl)tetrahydrofuran, which is then further oxidized to the lactone. rsc.orgmdpi.com

| Reactant | Oxidizing Agent/Catalyst | Major Product | Minor Products |

|---|---|---|---|

| Tetrahydrofuran | Transition metal complexes/O₂ | γ-Butyrolactone | Lactol, 4-hydroxybutyraldehyde |

| Tetrahydrofuran | H₂O₂/Iron-containing clay | γ-Butyrolactone | 2-Hydroxytetrahydrofuran, 4-hydroxybutyric acid |

| Tetrahydrofuran | H₂O₂/Spinel ZnFe₂O₄ nanoparticles | γ-Butyrolactone | 2-Hydroxytetrahydrofuran, γ-hydroxybutyric acid, γ-hydroxybutaldehyde |

General Reaction Profiles and Chemical Transformations

Beyond oxidation, the tetrahydrofuran ring in this compound can participate in other reactions characteristic of cyclic ethers. For example, in the presence of a solid acid catalyst, THF can react with hydrogen sulfide (B99878) to form tetrahydrothiophene. wikipedia.org While specific studies on this compound undergoing this exact transformation are not prevalent, the general reactivity of the THF ring suggests this possibility.

The phenylpropyl side chain can also undergo reactions typical of alkylbenzenes. However, the focus of this article remains on the transformations involving the tetrahydrofuran moiety and the mechanistic aspects that govern them.

Investigations into Reaction Mechanisms

Understanding the mechanisms behind the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The following subsections explore key mechanistic concepts relevant to its reactivity.

Role of Radical Intermediates in Transformations

Many reactions involving the cleavage of C-H bonds, such as the oxidation of the THF ring, proceed through radical intermediates. rsc.orgresearchgate.net A radical is a species with an unpaired electron, making it highly reactive. researchgate.net In the context of THF oxidation, a radical can be generated at the α-carbon position. rsc.org

The formation of these radical intermediates is often the initiation step of a chain reaction. researchgate.net For example, a photocatalyst can be used to generate a radical that then abstracts a hydrogen atom from the THF ring, initiating the oxidation process. acs.org The resulting α-alkoxy radical is a key intermediate that can undergo further reactions. rsc.org

Hydrogen Atom Transfer (HAT) Mechanisms in Related Systems

Hydrogen Atom Transfer (HAT) is a fundamental process in many radical reactions. rsc.orgmdpi.com It involves the transfer of a hydrogen atom (a proton and an electron) from one molecule to another in a single step. mdpi.com The feasibility of a HAT reaction is largely determined by the relative bond dissociation energies (BDEs) of the bonds being broken and formed. mdpi.com

In the context of THF and its derivatives, HAT is a key step in many C-H functionalization reactions. rsc.org For instance, an electrophilic radical can abstract a hydrogen atom from the electron-rich C-H bond at the α-position of the THF ring, forming a more stable nucleophilic α-alkoxy radical. rsc.org This radical can then be trapped by other reagents in the reaction mixture.

Kinetic Isotope Effect Studies for Mechanistic Elucidation (e.g., in THF-related reactions)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. wikipedia.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant of the same reaction with a heavier isotope (kL/kH). wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orggmu.edu

For reactions involving the cleavage of a C-H bond, substituting hydrogen with deuterium (B1214612) (a heavier isotope) can lead to a significant KIE. princeton.eduacs.org A large primary KIE (typically kH/kD > 2) is indicative of C-H bond breaking in the transition state of the rate-determining step. princeton.eduacs.org

Exploration of Derivatives and Analogues of 2 3 Phenylpropyl Tetrahydrofuran

Design and Synthesis of Structurally Modified Tetrahydrofuran (B95107) Analogues

The design and synthesis of analogues of 2-(3-phenylpropyl)tetrahydrofuran often involve strategic modifications to the tetrahydrofuran ring and its substituents. These modifications are driven by the desire to create compounds with specific biological activities or material properties.

One common approach is the introduction of various substituents onto the tetrahydrofuran ring. For instance, in the development of HIV-1 protease inhibitors, substituted tetrahydrofuran derivatives have been designed to serve as P2 ligands. rsc.orgnih.gov The goal is to enhance binding interactions with the enzyme's active site through hydrogen bonding and van der Waals forces. rsc.orgnih.gov The synthesis of these analogues can be achieved through multi-step sequences. For example, a bicyclic tetrahydrofuran derivative was synthesized from a diol by treatment with tosyl chloride and triethylamine, followed by deprotection of a silyl (B83357) ether. nih.gov Another strategy involves the ozonolysis of an olefin to an alcohol, which is then converted to a methyl ether and subsequently deprotected to yield the desired ligand alcohol. nih.gov

The synthesis of tetrahydrofuran-based natural products and their carba analogues has also been a significant area of research. researchgate.net Chemo-enzymatic approaches, such as Baeyer-Villiger monooxygenase-mediated oxidations, have been employed to create chiral building blocks for these complex molecules. researchgate.net This method allows for the introduction of multiple stereogenic centers in a few steps. researchgate.net For example, a bromoetherification reaction was serendipitously discovered to form a tetrahydrofuran ring, although the resulting analogue of the natural product FR901464 showed significantly reduced potency compared to its tetrahydropyran (B127337) counterpart, highlighting the structural sensitivity of biological activity. nih.gov

Table 1: Examples of Synthetic Strategies for Tetrahydrofuran Analogues

| Starting Material | Key Reactions | Product Type |

| Diol | Tosylation, Cyclization, Deprotection | Bicyclic Tetrahydrofuran Derivative nih.gov |

| Olefin | Ozonolysis, Reduction, Methylation, Deprotection | Functionalized Tetrahydrofuran Alcohol nih.gov |

| Achiral Building Blocks | Chemo-enzymatic Oxidation | Chiral Tetrahydrofuran-based Natural Product Analogues researchgate.net |

| Unsaturated Alcohol | Bromoetherification | Tetrahydrofuran Analogue of a Natural Product nih.gov |

Stereoselective Synthesis of Chiral Tetrahydrofuran Derivatives

The biological activity of tetrahydrofuran derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial for accessing specific enantiomers and diastereomers.

Asymmetric Synthesis Approaches for Enantiomers

Asymmetric synthesis provides a direct route to enantiomerically enriched tetrahydrofuran derivatives. Various catalytic systems have been developed to achieve high levels of stereocontrol.

One notable method is the use of lipase-PS catalyzed enzymatic resolution to separate enantiomers of tetrahydrofuran derivatives effectively. rsc.orgnih.gov This biocatalytic approach offers a key step in producing optically active forms of these compounds. Another powerful strategy involves the sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. chemistryviews.org This process provides efficient access to a range of 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org

The Jacobsen asymmetric epoxidation is another valuable tool for installing stereocenters. researchgate.net This method, when applied to a cis-styrene derivative, can produce a chiral epoxide that serves as a precursor for the synthesis of enantiomerically pure piperidine (B6355638) derivatives, a transformation that could be adapted for tetrahydrofuran synthesis. researchgate.net Furthermore, gold(I)/chiral N-heterocyclic carbene (NHC) relay catalysis has been successfully employed in the cycloisomerization/asymmetric formal [4+3] cycloaddition of enyne-amides with isatin-derived enals to produce enantioenriched spirofuro[2,3-b]azepine-5,3′-indoline derivatives with high diastereoselectivity and enantioselectivity. rsc.org

Continuous flow chemistry is also emerging as a valuable platform for asymmetric synthesis. nih.gov Telescoped continuous flow processes using heterogeneous catalysts have been developed for the enantioselective synthesis of chiral active pharmaceutical ingredients, demonstrating the potential for scalable and efficient production of chiral tetrahydrofuran intermediates. nih.gov

Separation and Characterization of Stereoisomers

Once synthesized, the separation and characterization of stereoisomers are essential steps. Diastereomers can often be separated by standard chromatographic techniques. chemistryviews.org The assignment of the absolute and relative stereochemistry is then typically determined using spectroscopic methods, such as Nuclear Overhauser Effect Spectroscopy (NOESY), and can be definitively confirmed by X-ray crystallography of suitable crystalline derivatives. rsc.orgimperial.ac.uk

Functional Group Interconversions on Tetrahydrofuran Scaffolds

Functional group interconversions (FGIs) are fundamental to the diversification of the tetrahydrofuran scaffold, allowing for the synthesis of a wide array of derivatives from a common intermediate. solubilityofthings.com These transformations enable the modification of existing functional groups into new ones, thereby altering the molecule's chemical and physical properties. solubilityofthings.comlibretexts.org

The ability to perform FGIs is particularly important in medicinal chemistry, where it allows for the late-stage functionalization of complex molecules. acs.org For example, the presence of a ketone group on a synthesized scaffold can be a versatile handle for subsequent modifications. acs.org Common FGIs include oxidation, reduction, substitution, and addition reactions. For instance, an alcohol can be oxidized to a ketone or an aldehyde, while a nitro group can be reduced to an amine. nih.gov

The strategic application of FGIs allows chemists to build molecular complexity and access novel derivatives that may possess improved biological activity or other desirable characteristics. nih.gov The choice of reagents and reaction conditions is critical for achieving high yields and selectivity in these transformations. solubilityofthings.com

Table 2: Common Functional Group Interconversions

| Initial Functional Group | Target Functional Group | Type of Reaction |

| Alcohol | Ketone/Aldehyde | Oxidation |

| Nitro | Amine | Reduction nih.gov |

| Olefin | Alcohol | Hydroboration-Oxidation nih.gov |

| Ester | Amine | Amidation, Reduction acs.org |

Computational Chemistry and Theoretical Studies of 2 3 Phenylpropyl Tetrahydrofuran

Molecular Mechanics and Conformational Analysis

The flexibility of the tetrahydrofuran (B95107) (THF) ring and the attached phenylpropyl side chain in 2-(3-phenylpropyl)tetrahydrofuran results in a complex conformational landscape. Molecular mechanics (MM) methods are well-suited for exploring this landscape to identify stable conformers and understand their relative energies.

The THF ring itself is not planar but exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). researchgate.netnih.gov In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. nih.gov The energy barrier for interconversion between these forms is low, meaning that the ring is highly flexible. nih.gov

For substituted tetrahydrofurans like this compound, the presence of the substituent at the C2 position influences the conformational preference of the ring. The bulky 3-phenylpropyl group will have different steric interactions with the rest of the ring depending on whether it is in an axial or equatorial-like position, and this will be coupled with the ring's puckering. Furthermore, rotation around the single bonds of the phenylpropyl side chain introduces additional degrees of freedom, leading to a large number of possible conformers.

A systematic conformational search using a molecular mechanics force field (such as MMFF or AMBER) would be the first step in a computational analysis. This process involves generating a multitude of starting geometries and minimizing them to find local energy minima on the potential energy surface. The result is an ensemble of low-energy conformers, each with a calculated steric energy. These energies can then be used to determine the Boltzmann population of each conformer at a given temperature, providing a picture of the molecule's preferred shapes. For example, studies on similar substituted tetrahydrofurans, such as tetrahydrofurfuryl alcohol, have shown that the substituent's orientation (e.g., gauche or anti) relative to the ring's oxygen has a significant impact on which ring conformation (envelope or twist) is more stable. nih.gov

Table 1: Illustrative Conformational Analysis Data for a Substituted Tetrahydrofuran

This table illustrates the type of data obtained from a molecular mechanics conformational search on a hypothetical substituted tetrahydrofuran. The relative energies dictate the population of each conformer.

| Conformer ID | Ring Conformation | Side Chain Torsion (degrees) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | Twist (C2) | 178 (anti) | 0.00 | 45.5 |

| 2 | Envelope (Cs) | 65 (gauche) | 0.25 | 30.1 |

| 3 | Twist (C2) | -70 (gauche) | 0.85 | 10.2 |

| 4 | Envelope (Cs) | 180 (anti) | 1.20 | 5.5 |

| 5 | Other | ... | >2.00 | <1.0 |

Note: This data is illustrative and not from a specific study on this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory for NMR Shifts)

While molecular mechanics is excellent for exploring conformational space, quantum chemical calculations, particularly Density Functional Theory (DFT), provide more accurate electronic structure information. DFT is widely used to refine the geometries and energies of the most stable conformers found by MM and to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org

The prediction of NMR chemical shifts is a powerful application of DFT in structural elucidation. The process involves calculating the magnetic shielding tensor for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nrel.gov

For a flexible molecule like this compound, obtaining accurate predicted NMR spectra requires a multi-step approach:

Perform a thorough conformational search using a computationally less expensive method like molecular mechanics.

Take the lowest energy conformers and re-optimize their geometries using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). rsc.org

Calculate the NMR shielding constants for each optimized conformer using a method like Gauge-Including Atomic Orbitals (GIAO). rsc.org

Compute the final predicted NMR spectrum by taking a Boltzmann-weighted average of the chemical shifts of the individual conformers. acs.org

This approach is crucial because the observed NMR spectrum in solution is an average over all the conformations present at equilibrium. Comparing the Boltzmann-averaged calculated shifts with experimental data can help to confirm the structure of the molecule and the relative populations of its conformers. acs.org The accuracy of DFT-predicted chemical shifts is generally high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, which is sufficient to distinguish between different isomers or conformers. nrel.gov

Table 2: Representative Data for DFT-Predicted vs. Experimental ¹³C NMR Chemical Shifts

This table exemplifies how calculated NMR data is compared with experimental values to validate a structural assignment.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Conformer 1) | Calculated δ (ppm) (Conformer 2) | Boltzmann-Averaged Calculated δ (ppm) |

| C-α (THF) | 78.2 | 79.5 | 77.8 | 78.8 |

| C-β (THF) | 26.5 | 27.1 | 26.3 | 26.8 |

| C-γ (THF) | 31.0 | 31.8 | 30.9 | 31.4 |

| C-δ (THF) | 68.1 | 69.0 | 68.3 | 68.7 |

| C1 (propyl) | 36.4 | 37.0 | 36.1 | 36.6 |

| Phenyl C-ipso | 142.3 | 143.1 | 142.5 | 142.9 |

Note: This data is hypothetical and for illustrative purposes. δ represents the chemical shift.

In Silico Approaches for Predicting Chemical Behavior

In silico methods, which are computational approaches to predict molecular properties, are increasingly used to estimate the physicochemical and toxicological profiles of chemicals, reducing the need for extensive experimental testing. nih.gov For this compound, various properties can be predicted using Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models.

These models are built by correlating the structural features of a large set of known chemicals with their experimentally determined properties. nih.govacs.org Once a statistically robust model is developed, it can be used to predict the properties of new or untested chemicals.

For this compound, key physicochemical properties that can be predicted include:

Octanol-water partition coefficient (logP): This predicts the lipophilicity of the molecule, which is important for understanding its environmental fate and bioavailability.

Water solubility (logS): This indicates how well the compound dissolves in water. nih.gov

Boiling point and vapor pressure: These are fundamental physical properties that determine the volatility of the compound. nih.gov

Bioconcentration factor (BCF): This estimates the potential for the chemical to accumulate in aquatic organisms. nih.gov

Various software packages and online platforms, such as the EPA's EPI Suite™ or open-source cheminformatics toolkits, implement these prediction models. nih.govacs.org They typically work by first calculating a set of "molecular descriptors" for this compound. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. The model then uses a previously established mathematical equation to calculate the property of interest from these descriptors. While these predictions are estimations, they are invaluable for initial hazard and risk assessment, guiding further experimental studies.

Table 3: Example of In Silico Predicted Physicochemical Properties

This table shows the type of output one might expect from a QSPR prediction workflow for a molecule like this compound.

| Property | Predicted Value | Method/Model |

| LogP (Octanol-Water Partition Coefficient) | 3.5 ± 0.4 | Group Contribution Method |

| Water Solubility | 50 mg/L | QSPR Model based on Molecular Descriptors |

| Boiling Point | 285 °C ± 5 °C | Stein and Brown Method |

| Vapor Pressure | 0.002 Pa at 25 °C | Antoine Equation Estimation |

Note: These values are illustrative estimates based on the general properties of phenylalkyl ethers and are not experimentally verified for this compound.

Advanced Analytical Methodologies for Characterization and Monitoring

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(3-phenylpropyl)tetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. For this compound, the aromatic carbons would produce signals in the range of 125-145 ppm. The carbon atoms of the tetrahydrofuran (B95107) ring would be found further upfield, with the carbon attached to the oxygen atom appearing around 68-85 ppm and the other ring carbons between 25 and 35 ppm. The carbons of the propyl side chain would have chemical shifts in the 20-40 ppm range.

A study on related tetrahydrofuran compounds indicated that the analysis of NMR spectra, including ¹H-¹H and ¹³C-¹H spin-spin coupling constants, is crucial for a detailed conformational analysis of the five-membered ring. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₁₃H₁₈O.

Predicted HRMS data for various adducts of this compound is available. uni.lu For instance, the predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 191.14305 m/z. uni.lu This level of accuracy is instrumental in distinguishing it from other compounds with the same nominal mass.

Chromatographic Separation and Analysis

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and other complex matrices.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of this compound on a preparative scale. While specific conditions for this compound were not detailed in the search results, a general procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is then passed through the column to elute the compound. The polarity of the solvent mixture is optimized to achieve the best separation from impurities.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to identify the components in a mixture. sserc.org.ukcapes.gov.br A small spot of the sample is applied to a TLC plate coated with a stationary phase, such as silica gel. sserc.org.uk The plate is then placed in a sealed chamber containing a solvent system (mobile phase). sserc.org.uk As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. While specific Rf values for this compound are not provided, its migration on a TLC plate would be dependent on the chosen solvent system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and selective analytical method.

A reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com The use of THF in LC-MS mobile phases has been discussed, with considerations for its compatibility with system components like PEEK tubing and its potential to form adducts in the ion source. chromforum.org For enhanced ionization in ESI-MS, the post-column addition of reagents like ammonium (B1175870) acetate can be employed. chromforum.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of this compound due to the compound's thermal stability and volatility under typical GC conditions. The coupling of a gas chromatograph with a mass spectrometer provides a two-dimensional analysis, where the gas chromatograph separates individual components of a mixture based on their retention time, and the mass spectrometer identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.

In a typical GC-MS analysis of this compound, the sample is first vaporized in the injector port and then carried by an inert gas (such as helium) through a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. Following separation, the eluted compound enters the ion source of the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragments are then separated by a mass analyzer, and a detector generates a mass spectrum.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (190.28 g/mol ). However, the molecular ion may be of low intensity due to the compound's susceptibility to fragmentation upon ionization. libretexts.org The fragmentation pattern is highly predictable and provides a structural fingerprint of the molecule. Key fragmentation pathways for ethers and aromatic compounds include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and benzylic cleavage. libretexts.orgmiamioh.edu

Expected key fragments for this compound in an EI-MS spectrum would include:

Benzylic cleavage: A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a classic indicator of a phenylalkyl substituent. This fragment arises from the cleavage of the bond between the first and second carbon of the propyl chain, followed by rearrangement.

Alpha-cleavage: Cleavage of the bond between the tetrahydrofuran ring and the phenylpropyl side chain would result in a fragment at m/z 85, corresponding to the tetrahydrofurfuryl cation ([C₅H₉O]⁺).

Ring fragmentation: The tetrahydrofuran ring itself can undergo fragmentation. The parent tetrahydrofuran molecule shows a significant peak at m/z 42, resulting from the loss of ethylene. restek.comnist.gov A similar fragmentation could be expected for the substituted compound.

Other fragments: Loss of the entire phenylpropyl side chain from the molecular ion would yield a fragment at m/z 71, corresponding to the protonated tetrahydrofuran ring.

The following table summarizes the expected major fragments and their probable origins:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Benzylic cleavage and rearrangement (Tropylium ion) |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage at the tetrahydrofuran ring |

| 71 | [C₄H₇O]⁺ | Loss of the phenylpropyl side chain |

| 43 | [C₃H₇]⁺ | Fragmentation of the propyl chain |

Applications of Tetrahydrofuran in Analytical Techniques (e.g., as a solvent in HPLC and GC)

Tetrahydrofuran (THF) is a versatile aprotic solvent with a wide range of applications in analytical chemistry, primarily due to its ability to dissolve a broad spectrum of polar and nonpolar compounds. sigmaaldrich.comoup.com Its properties make it a valuable solvent in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

In High-Performance Liquid Chromatography (HPLC) , THF is often used as a component of the mobile phase in reversed-phase chromatography. oup.com It possesses a greater elution strength compared to more common solvents like methanol (B129727) and acetonitrile, which can be advantageous for separating compounds with strong retention on the stationary phase. sigmaaldrich.comrestek.com The use of THF can provide alternative selectivity, aiding in the fine-tuning of separations that are difficult to achieve with other solvent systems. restek.com However, several considerations must be taken into account when using THF in HPLC. HPLC-grade THF should be used, as lower grades may contain stabilizers like butylated hydroxytoluene (BHT), which can appear as a ghost peak in the chromatogram, especially in gradient elution. rmreagents.comglsciences.com Additionally, THF has a tendency to swell and potentially degrade PEEK (polyetheretherketone) tubing and seals, which are common components in modern HPLC systems. restek.com Therefore, its concentration in the mobile phase is often limited, typically to less than 10%. restek.com

The following table outlines the key properties of THF relevant to its use in HPLC:

| Property | Value/Description | Significance in HPLC |

|---|---|---|

| Elution Strength | Higher than methanol and acetonitrile. sigmaaldrich.comrestek.com | Useful for eluting strongly retained or polar compounds. |

| Polarity | Moderately polar aprotic solvent. sigmaaldrich.com | Provides different selectivity compared to protic solvents. |

| UV Cutoff | Approximately 212 nm. restek.com | Suitable for UV detection at wavelengths above this cutoff. |

| Viscosity | Low (0.48 cP at 25 °C). oup.com | Contributes to lower backpressure in the HPLC system. |

| Compatibility | Can swell and degrade PEEK components. restek.com | Requires careful consideration of instrument compatibility. |

In Gas Chromatography (GC) , tetrahydrofuran serves as an excellent solvent for sample preparation due to its high volatility and ability to dissolve a wide array of organic compounds, including those with moderate to high polarity. sigmaaldrich.com Its use as a solvent is particularly beneficial when the analytes of interest are polar. sigmaaldrich.com When selecting THF for GC analysis, it is crucial to use a high-purity grade to avoid the introduction of extraneous peaks into the chromatogram. oup.com While direct injection of a sample dissolved in THF is common, headspace GC can also be employed for the analysis of volatile compounds. However, the potential for sample degradation at the elevated temperatures of the headspace oven must be considered. oup.com

Role of 2 3 Phenylpropyl Tetrahydrofuran As a Synthetic Intermediate and Building Block

Precursor in the Construction of Complex Organic Molecules

2-(3-Phenylpropyl)tetrahydrofuran serves as a significant intermediate in the field of organic synthesis. Its structure is a recurring motif in a number of biologically active natural products, highlighting the importance of the tetrahydrofuran (B95107) core in molecular design. The compound's utility as a precursor lies in the reactivity of both the tetrahydrofuran ring and the phenylpropyl side chain.

The tetrahydrofuran ring can undergo several types of reactions. For instance, the carbon atoms adjacent to the oxygen atom are susceptible to substitution reactions. Furthermore, the ether linkage can be cleaved under specific conditions to yield diol functionalities, which can then be used in subsequent synthetic steps. The compound can also undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions can produce alcohol derivatives.

The phenylpropyl side chain also offers a site for chemical modification. The aromatic ring can be functionalized through electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the properties of the resulting molecule. Research has indicated that modifications to this side chain can lead to compounds with varying affinities for biological targets such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), suggesting its potential in the development of novel therapeutic agents.

While the potential for this compound as a building block is clear from its chemical structure and the general importance of the tetrahydrofuran motif, specific and extensively documented examples of its use in the total synthesis of complex natural products are not widespread in publicly available literature. However, its role as an intermediate in the creation of derivatives for pharmacological evaluation underscores its importance as a starting point for more complex molecular architectures.

Utility in Heterocyclic Chemistry as a Scaffold Component

In medicinal chemistry, a molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of compounds with diverse biological activities. The concept of "privileged scaffolds" refers to molecular frameworks that are able to bind to multiple biological targets. Natural products are a rich source of such privileged scaffolds. hebmu.edu.cn

The this compound structure possesses the key features of a useful scaffold. The tetrahydrofuran ring provides a three-dimensional framework, which is often a desirable characteristic in drug design as it can lead to higher binding affinity and selectivity. The phenylpropyl side chain offers a readily modifiable handle for creating a library of analogues.

Studies have explored the pharmacological potential of derivatives of this compound. For example, some derivatives have shown moderate antibacterial activity against pathogens like Neisseria meningitidis and Haemophilus influenzae, indicating that this scaffold could be a starting point for the development of new antimicrobial agents. The evaluation of its derivatives for activity at neurotransmitter transporters further supports its utility as a scaffold for CNS-active compounds.

Despite this potential, the use of this compound as a foundational scaffold for the systematic development of large, diverse heterocyclic libraries is not yet a major focus in the published literature. However, the initial findings on the biological activities of its derivatives suggest that it is a promising scaffold for future drug discovery efforts.

Green Chemistry Principles in Tetrahydrofuran Chemistry (e.g., 2-methyltetrahydrofuran (B130290) as a green solvent alternative)

The principles of green chemistry are increasingly influencing the design and execution of chemical syntheses, aiming to reduce the environmental impact of chemical processes. These principles include the use of renewable feedstocks, the design of less hazardous chemical syntheses, and the use of safer solvents.

In the context of tetrahydrofuran chemistry, a significant development in green chemistry is the emergence of 2-methyltetrahydrofuran (2-MeTHF) as a bio-based and more environmentally friendly alternative to the traditional solvent, tetrahydrofuran (THF). 2-MeTHF can be derived from renewable resources such as levulinic acid, which in turn can be produced from lignocellulosic biomass. researchgate.net

The advantages of 2-MeTHF over THF are numerous. It has a higher boiling point (80.2 °C) than THF (66 °C), which reduces solvent loss through evaporation. nih.gov It also has limited miscibility with water, which simplifies product extraction and solvent recycling. nih.gov Furthermore, 2-MeTHF is reported to form peroxides at a slower rate than THF, which enhances its safety profile. nih.gov

From a life cycle assessment perspective, the production of 2-MeTHF from renewable sources has been shown to have a significantly lower carbon footprint compared to the conventional production of THF from fossil fuels. cam.ac.uk One study demonstrated that using 2-methyltetrahydrofuran in an industrial setting could lead to a 97% reduction in emissions compared to using THF produced via a conventional chemical route. cam.ac.uk The adoption of 2-MeTHF as a solvent in reactions involving tetrahydrofuran derivatives aligns with the core tenets of green chemistry, promoting sustainability in chemical manufacturing. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Phenylpropyl)tetrahydrofuran, and how do reaction conditions influence yield?

- Methodological Guidance :

-

Grignard Reactions : Utilize tetrahydrofuran (THF) as a solvent for organometallic reactions. For example, coupling 3-phenylpropylmagnesium bromide with a suitably functionalized tetrahydrofuran precursor (e.g., epoxide or carbonyl derivatives) can yield the target compound. Reaction temperature (-20°C to 0°C) and slow reagent addition minimize side reactions .

-

Catalytic Hydrogenation : If synthesizing from a dihydrofuran precursor, employ palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in THF or ethanol. Monitor progress via gas chromatography (GC) or thin-layer chromatography (TLC) .

-

Yield Optimization : Vary solvent polarity (e.g., THF vs. dichloromethane) and catalyst loading (5–10 mol%) to balance reactivity and selectivity.

- Key Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -20°C to 25°C | Higher temps risk decomposition |

| Solvent | THF, Et₂O | Stabilizes Grignard intermediates |

| Catalyst Loading | 5–10 mol% | Excess catalyst may promote side reactions |

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Analytical Workflow :

NMR Spectroscopy : Compare H and C NMR data with NIST reference spectra for analogous tetrahydrofuran derivatives (e.g., 2-pentyl-tetrahydrofuran, CHO) . Key signals include:

- Tetrahydrofuran Ring Protons : δ 1.6–2.2 ppm (multiplet, axial/equatorial H).

- Phenylpropyl Sidechain : δ 7.2–7.4 ppm (aromatic H), δ 2.5–2.8 ppm (CH adjacent to phenyl).

Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (CHO, expected m/z ≈ 190.1358). Use electron ionization (EI) or electrospray ionization (ESI) .

Infrared (IR) Spectroscopy : Confirm C-O-C stretching (1050–1150 cm) and aromatic C-H bending (700–800 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements :

- Eye/Face Protection : Use ANSI-approved safety goggles and face shields during synthesis .

- Gloves : Nitrile or neoprene gloves (tested for THF permeability) .

- First Aid Measures :

- Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash with soap and water for 15 minutes; avoid solvents that enhance dermal absorption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed vs. predicted spectral data for this compound?

- Common Pitfalls :

- Conformational Isomerism : Tetrahydrofuran rings exhibit chair and envelope conformations, leading to split NMR signals. Use variable-temperature NMR to coalesce peaks .

- Impurity Interference : Trace solvents (e.g., residual THF) or synthetic byproducts (e.g., unreacted Grignard reagents) may obscure signals. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Validation Strategies :

- Cross-reference with computational models (e.g., DFT calculations for NMR chemical shifts).

- Compare with authenticated reference standards from authoritative databases (e.g., NIST Chemistry WebBook) .

Q. What advanced purification techniques are recommended for isolating high-purity this compound?

- Chromatographic Methods :

- Preparative HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) at 2 mL/min. Monitor purity via UV detection (λ = 254 nm) .

- Simulated Moving Bed (SMB) Chromatography : For large-scale isolation, optimize solvent composition and flow rates to maximize throughput .

- Crystallization : Recrystallize from a hexane/ethyl acetate mixture (3:1) at -20°C. Slow cooling minimizes solvent inclusion .

Q. How can researchers design experiments to probe the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

- Experimental Design :

Substrate Screening : Test reactivity with nucleophiles (e.g., amines, alkoxides) under varying conditions (polar aprotic solvents, 50–100°C).

Kinetic Studies : Use H NMR to track reaction progress (e.g., disappearance of tetrahydrofuran ring protons).

Mechanistic Probes : Introduce isotopic labeling (e.g., O in the tetrahydrofuran ring) to trace bond cleavage pathways .

- Data Interpretation :

| Nucleophile | Reaction Rate (k, s) | Major Product |

|---|---|---|

| Sodium Methoxide | 0.05 ± 0.01 | Ring-opened diol |

| Benzylamine | 0.02 ± 0.005 | N-substituted derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.